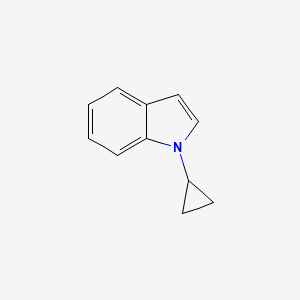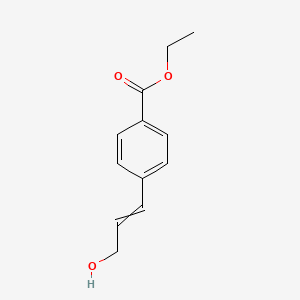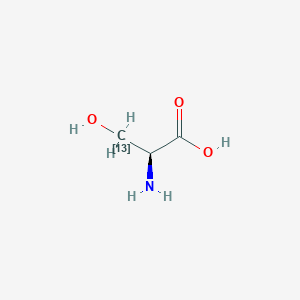
1-(4-Bromobutyl)-4-bromobenzene
Vue d'ensemble
Description
“1-Bromo-4-(4-bromobutyl)benzene” is a chemical compound with the molecular formula C10H13Br . It is also known by other names such as “1-Bromo-4-phenylbutane” and "(4-Bromobutyl)benzene" .
Synthesis Analysis
The synthesis of “1-Bromo-4-(4-bromobutyl)benzene” can involve various reactions. For instance, it can undergo lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents . Another reported synthesis method involves a phosphite or phosphine oxide ligand-catalyzed Suzuki-Miyaura reaction of 2-pyridyl boron derivatives with 1-bromo-4-butylbenzene .Molecular Structure Analysis
The molecular structure of “1-Bromo-4-(4-bromobutyl)benzene” consists of a benzene ring attached to a four-carbon chain (butyl group) with a bromine atom at the end . The average mass of the molecule is 213.114 Da .Chemical Reactions Analysis
“1-Bromo-4-(4-bromobutyl)benzene” can participate in various chemical reactions. For example, it can undergo lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium . It can also participate in a Suzuki-Miyaura reaction catalyzed by a phosphite or phosphine oxide ligand .Physical and Chemical Properties Analysis
“1-Bromo-4-(4-bromobutyl)benzene” is a liquid at room temperature . It has a density of 1.208 g/mL at 25 °C and a refractive index of 1.53 . The compound is clear colorless to yellow .Applications De Recherche Scientifique
Synthesis of Long-Chain Alkyl Halides and Derivatives
The reactions of 1,4-bis(tetrazole)benzenes with dibromoalkanes, including compounds similar to 1-Bromo-4-(4-bromobutyl)benzene, have been explored to synthesize pendant alkyl halide derivatives. These reactions have led to the formation of various alkyl halide derivatives, showcasing the compound's role in creating structurally diverse molecules with potential utility in material science and pharmaceutical research (Bond et al., 2006).
Applications in Crystallography
The study of the crystal structure of derivatives of 1-Bromo-4-(4-bromobutyl)benzene, such as 9-(4-Bromobutyl)-9H-carbazole, has provided insights into the molecular arrangements and interactions within crystalline materials. These studies are crucial for understanding the properties of materials, including their stability, electronic properties, and potential applications in electronic devices (Wang et al., 2012).
Development of Metal-Containing Heterocycles
The synthesis of 1,3,5-tris(4′-bromobutyl)benzene, a related compound, has been achieved and used for the preparation of complex metal-containing heterocycles. These heterocycles have potential applications in catalysis, materials science, and the development of novel pharmacologically active compounds (Lindner & Khanfar, 2001).
Exploration of Fluorescence Properties
The synthesis and characterization of derivatives of 1-Bromo-4-(4-bromobutyl)benzene have led to the discovery of compounds with unique fluorescence properties. Such properties are valuable for applications in sensing, imaging, and as molecular probes in biological systems (Zuo-qi, 2015).
Precursor for Graphene Nanoribbons
1-Bromo-4-(4-bromobutyl)benzene serves as a precursor in the bottom-up synthesis of planar one-dimensional graphene nanoribbons. These nanoribbons have controlled edge morphology and narrow widths, offering promising applications in nanoelectronics and optoelectronics (Patil et al., 2012).
Mécanisme D'action
Target of Action
1-Bromo-4-(4-bromobutyl)benzene is a brominated compound that primarily targets organic molecules, particularly those containing carbon-carbon double bonds . The bromine atoms in the compound serve as electrophiles, which are attracted to electron-rich regions of other molecules .
Mode of Action
The compound’s mode of action involves electrophilic aromatic substitution reactions . In the first, slow or rate-determining step, the electrophile (bromine) forms a sigma-bond to the benzene ring, generating a positively charged arenium intermediate . This interaction results in the substitution of a hydrogen atom on the benzene ring with a bromine atom .
Biochemical Pathways
The primary biochemical pathway affected by 1-Bromo-4-(4-bromobutyl)benzene is the electrophilic aromatic substitution pathway . This pathway involves the replacement of a hydrogen atom on an aromatic ring with an electrophile, altering the chemical structure and properties of the original molecule .
Result of Action
The result of the compound’s action is the formation of a new molecule, where a hydrogen atom on a benzene ring has been replaced by a bromine atom . This can significantly alter the molecule’s reactivity and other chemical properties .
Action Environment
The action of 1-Bromo-4-(4-bromobutyl)benzene can be influenced by various environmental factors. For instance, the presence of a catalyst can enhance the compound’s reactivity . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals .
Safety and Hazards
Propriétés
IUPAC Name |
1-bromo-4-(4-bromobutyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2/c11-8-2-1-3-9-4-6-10(12)7-5-9/h4-7H,1-3,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTSERISEGNNBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCBr)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50720201 | |
| Record name | 1-Bromo-4-(4-bromobutyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50720201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88999-91-1 | |
| Record name | 1-Bromo-4-(4-bromobutyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50720201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Bromobutyl)-4-bromobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


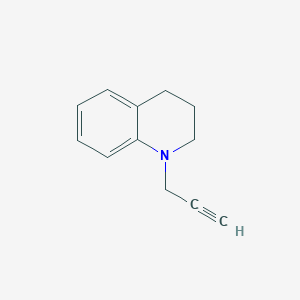


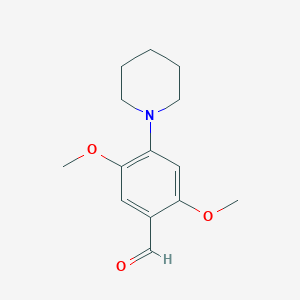
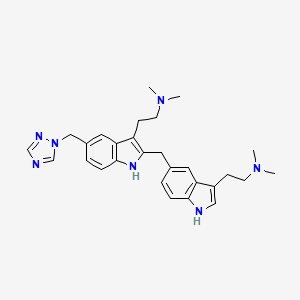
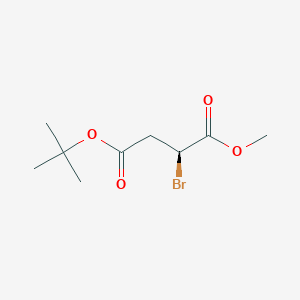
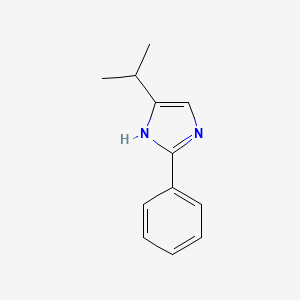
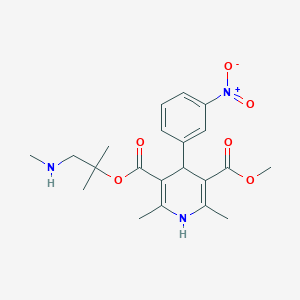
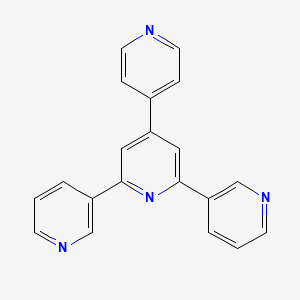
![methyl 7-chloro-2-oxo-2H-pyrimido[1,2-b]pyridazine-4-carboxylate](/img/structure/B3332342.png)

